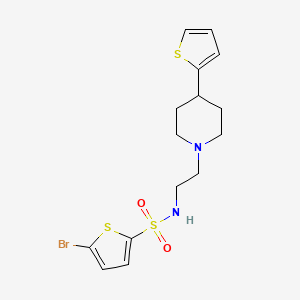

5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring and a piperidine ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Piperidine is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such complex molecules typically involves multiple steps, each introducing a new part of the molecule . For instance, a Diels–Alder reaction could be used to form the thiophene ring .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The geometric optimization of the synthesized molecules can be studied through density functional theory (DFT) calculations .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups . For instance, the bromine atom could be replaced in a substitution reaction, or the compound could participate in a reaction due to the presence of the sulfonamide group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and density, would be determined by its molecular structure . Thiophene, for instance, is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacology

One study focuses on the design of selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases. The research identified potent and selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands, demonstrating antidepressant-like and pro-cognitive properties in animal models. This suggests potential therapeutic applications for central nervous system (CNS) disorders (Canale et al., 2016).

Organic Synthesis

A separate study elaborates on the enantiomeric resolution and simulation studies of four enantiomers of a structurally related compound, offering insights into chiral recognition mechanisms vital for drug development (Ali et al., 2016). Another research reports a facile synthesis approach for thiophene sulfonamide derivatives via Suzuki cross coupling reaction, evaluated for urease inhibition, hemolytic, and antibacterial activities, indicating their potential as bioactive molecules (Noreen et al., 2017).

Anticancer Research

The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents reveal promising results against cancer cell lines, suggesting the therapeutic usefulness of these derivatives in cancer treatment (Rehman et al., 2018).

Alzheimer’s Disease Treatment

Another research effort synthesizes N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease, highlighting the importance of sulfonamide derivatives in developing treatments for neurological conditions (Rehman et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O2S3/c16-14-3-4-15(22-14)23(19,20)17-7-10-18-8-5-12(6-9-18)13-2-1-11-21-13/h1-4,11-12,17H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZQKOVSUIFGHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2705449.png)

![4-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2705450.png)

![1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine](/img/structure/B2705452.png)

![2-(3-Hydroxypropyl)-4,7-dimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2705459.png)

![7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2705467.png)

![5-(4-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2705468.png)

![7-hexadecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705471.png)